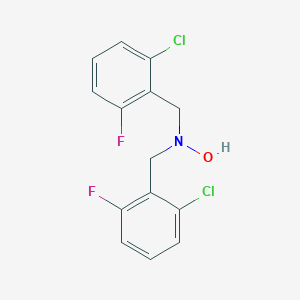

n,n-Bis(2-chloro-6-fluorobenzyl)hydroxylamine

Description

Properties

IUPAC Name |

N,N-bis[(2-chloro-6-fluorophenyl)methyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2F2NO/c15-11-3-1-5-13(17)9(11)7-19(20)8-10-12(16)4-2-6-14(10)18/h1-6,20H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIUDTZXWNHEWKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CN(CC2=C(C=CC=C2Cl)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371082 | |

| Record name | 1-(2-Chloro-6-fluorophenyl)-N-[(2-chloro-6-fluorophenyl)methyl]-N-hydroxymethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729198 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

175136-75-1 | |

| Record name | 1-(2-Chloro-6-fluorophenyl)-N-[(2-chloro-6-fluorophenyl)methyl]-N-hydroxymethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175136-75-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: n,n-Bis(2-chloro-6-fluorobenzyl)hydroxylamine (CAS: 175136-75-1)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on n,n-Bis(2-chloro-6-fluorobenzyl)hydroxylamine is limited. This guide compiles all accessible data from chemical suppliers and general chemical literature. No peer-reviewed studies detailing specific synthesis protocols, biological activities, or mechanisms of action for this compound were identified.

Core Compound Properties

This compound is a halogenated benzylhydroxylamine derivative. Its structure suggests potential applications as an intermediate in organic synthesis, particularly in the development of novel pharmacologically active agents or as a research chemical for screening purposes.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 175136-75-1 | [1][2][3] |

| Molecular Formula | C₁₄H₁₁Cl₂F₂NO | [3] |

| Molecular Weight | 318.15 g/mol | [3] |

| Appearance | White to light yellow crystal powder | - |

| Melting Point | 169 °C | - |

| Purity | ≥95.0% | [1] |

Computed Properties

Computational models provide theoretical values for several key properties relevant to drug discovery and development.

| Property | Value |

| XLogP3 | 4.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 4 |

| Topological Polar Surface Area | 23.5 Ų |

| Heavy Atom Count | 20 |

| Complexity | 283 |

Safety and Handling

Comprehensive toxicological data for this specific compound is not available. The following guidelines are based on information from available Safety Data Sheets (SDS) for this compound and structurally similar chemicals.[4][5][6][7][8][9][10][11][12]

| Hazard Category | Precautionary Statements |

| Hazard Statements | H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H332: Harmful if inhaled.[1] H335: May cause respiratory irritation.[1] |

| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapours/spray.[1] P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[6] P271: Use only outdoors or in a well-ventilated area.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[5] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1] P405: Store locked up.[1] P501: Dispose of contents/container to an approved waste disposal plant.[1] |

Personal Protective Equipment (PPE):

-

Respiratory Protection: Use a NIOSH/MSHA-approved respirator when handling this compound, especially if dust is generated.

-

Hand Protection: Wear appropriate chemical-resistant gloves.

-

Eye Protection: Use chemical safety goggles.

-

Skin and Body Protection: Wear a lab coat and other protective clothing as necessary to prevent skin contact.

Experimental Protocols

Note: No specific, validated experimental protocols for the synthesis of this compound (CAS 175136-75-1) have been found in the public domain. The following represents a generalized, hypothetical workflow based on common synthetic routes for similar N,N-disubstituted hydroxylamines. This should not be taken as a validated protocol.

Hypothetical Synthesis Workflow

A plausible synthetic route could involve the N-alkylation of hydroxylamine with 2-chloro-6-fluorobenzyl halide.

References

- 1. This compound, 95.0%, 5g [scisupplies.eu]

- 2. 175136-75-1 | this compound - Fluoropharm [fluoropharm.com]

- 3. echemi.com [echemi.com]

- 4. SDS of 2-Chloro-N-[(2-Chloro-6-Fluorophenyl)Methyl]-6-Fluoro-N-Hydroxy-Benzenemethanamine, Safety Data Sheets, CAS 175136-75-1 - chemBlink [ww.chemblink.com]

- 5. pfaltzandbauer.com [pfaltzandbauer.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. images.thdstatic.com [images.thdstatic.com]

- 11. indofinechemical.com [indofinechemical.com]

- 12. mgchemicals.com [mgchemicals.com]

An In-depth Technical Guide to the Physicochemical Properties of N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine. The document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this compound's characteristics. Information regarding its chemical identity, calculated physical properties, and a proposed synthetic pathway are presented. All quantitative data has been summarized in structured tables for ease of reference. Furthermore, this guide includes a detailed, hypothetical experimental protocol for its synthesis and characterization, alongside graphical representations of the synthetic workflow and key property relationships to aid in comprehension. It is important to note that while the physicochemical data is derived from available literature, specific experimental spectroscopic data for this compound is not widely published; therefore, some data presented is based on predictions and analysis of analogous structures.

Chemical Identity and Structure

This compound is a disubstituted hydroxylamine derivative. Its structure consists of a central hydroxylamine core bonded to two 2-chloro-6-fluorobenzyl groups.

| Identifier | Value |

| IUPAC Name | N,N-bis((2-chloro-6-fluorophenyl)methyl)hydroxylamine |

| CAS Number | 175136-75-1 |

| Molecular Formula | C₁₄H₁₁Cl₂F₂NO |

| Molecular Weight | 318.15 g/mol |

| Canonical SMILES | C1=CC(=C(C(=C1F)Cl)CN(CC2=C(C=CC=C2F)Cl)O) |

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound. Where experimental data is unavailable, predicted values from computational models are provided and are indicated as such.

Table 2.1: Physical Properties

| Property | Value | Source |

| Melting Point | 169 °C | Experimental |

| Boiling Point | 424.6 ± 45.0 °C | Predicted |

| Density | 1.445 ± 0.06 g/cm³ | Predicted |

| Appearance | White to light yellow crystalline powder | - |

Table 2.2: Chemical Properties

| Property | Value | Source |

| pKa | 11.19 ± 0.69 | Predicted |

| XLogP3 | 4.2 | Predicted |

| Hydrogen Bond Donor Count | 1 | Calculated |

| Hydrogen Bond Acceptor Count | 4 | Calculated |

| Rotatable Bond Count | 4 | Calculated |

Proposed Synthesis

A plausible synthetic route for this compound is the direct N-alkylation of hydroxylamine with 2-chloro-6-fluorobenzyl bromide. This method is a common and effective way to produce N,N-disubstituted hydroxylamines.

An In-depth Technical Guide to N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties of N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine, alongside a generalized framework for the experimental characterization of novel chemical entities. Given the specificity of this compound, detailed, publicly available experimental protocols and defined signaling pathways are limited. Therefore, this document serves to provide foundational knowledge and a practical, adaptable workflow for its investigation in a research and development setting.

Core Compound Data

This compound is a halogenated organic compound. Its core physicochemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁Cl₂F₂NO | [1][2] |

| Molecular Weight | 318.15 g/mol | [1][2][3] |

| CAS Number | 175136-75-1 | [1] |

Experimental Protocols: A Generalized Workflow for Compound Characterization

The discovery and development of a novel compound like this compound necessitates a rigorous and systematic characterization process.[4] This involves isolation, structural elucidation, and assessment of its biological activity.[4] The following protocols outline a standard, multi-stage workflow applicable to this and other novel chemical entities.

1. Synthesis and Purification

-

Objective: To synthesize and isolate the target compound with high purity.

-

Generalized Synthesis: A common route for synthesizing similar N,N-disubstituted hydroxylamines involves the reaction of a suitable starting material, such as diethanolamine, with a chlorinating agent like thionyl chloride to form a bis(2-chloroethyl)amine intermediate.[5] This intermediate can then be further reacted. Another approach involves the reaction of an amine with benzyl chloride or a derivative.[6][7]

-

Purification Protocol (High-Performance Liquid Chromatography - HPLC):

-

System: A reverse-phase HPLC system equipped with a C18 column and a UV-Vis detector is standard.

-

Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% trifluoroacetic acid in water) and an organic phase (e.g., 0.1% trifluoroacetic acid in acetonitrile) is typically used.

-

Sample Preparation: The synthesized compound is dissolved in a suitable solvent, such as DMSO, and diluted with the mobile phase.

-

Analysis: The purity is determined by integrating the peak areas in the resulting chromatogram. A purity of >99% is often desired for subsequent biological assays.

-

2. Structural Elucidation

-

Objective: To confirm the chemical structure and molecular formula of the purified compound.

-

Methodologies:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound, which in turn confirms its molecular formula.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the definitive confirmation of the compound's structural connectivity.

-

3. Bioactivity Screening

-

Objective: To identify and characterize the biological effects of the compound.

-

High-Throughput Screening (HTS): HTS allows for the rapid screening of a compound against a large number of biological targets or in various cell-based assays to identify potential therapeutic activities.[8]

-

Mechanism of Action (MoA) Studies: Once a bioactive "hit" is identified, further studies are conducted to determine its specific molecular target and the signaling pathway through which it exerts its effects. This can involve techniques like chemical proteomics and cell painting.[9]

Logical Workflow for Novel Compound Characterization

The process of characterizing a novel chemical entity is a logical progression from synthesis to biological validation. The following diagram illustrates this general workflow.

References

- 1. echemi.com [echemi.com]

- 2. N,N-双(2-氯-6-氟代苯)羟胺 | 175136-75-1 [m.chemicalbook.com]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Bis(2-chloroethyl)amine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. US4748276A - Process for preparing N,N-bis(2-hydroxyethyl)benzylamine and N,N-bis(2-chloroethyl)benzylamine - Google Patents [patents.google.com]

- 7. Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride [mdpi.com]

- 8. reddit.com [reddit.com]

- 9. chemrxiv.org [chemrxiv.org]

Synthesis of N,N-bis(2-chloro-6-fluorobenzyl)hydroxylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

N,N-disubstituted hydroxylamines are a class of organic compounds with significant utility in medicinal chemistry and drug development. Their unique electronic and steric properties make them valuable intermediates in the synthesis of various nitrogen-containing heterocycles and as structural motifs in pharmacologically active molecules. The target molecule, N,N-bis(2-chloro-6-fluorobenzyl)hydroxylamine, incorporates the 2-chloro-6-fluorobenzyl moiety, a common substituent in agrochemicals and pharmaceuticals. This guide provides a comprehensive overview of a feasible synthetic approach to this novel compound.

Proposed Synthesis Pathway

The most direct and plausible route for the synthesis of this compound is the direct N,N-dialkylation of hydroxylamine with two equivalents of 2-chloro-6-fluorobenzyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

The overall transformation is depicted below:

Starting Materials:

-

Hydroxylamine hydrochloride (NH₂OH·HCl) or free hydroxylamine

-

2-Chloro-6-fluorobenzyl chloride

-

A suitable base (e.g., potassium carbonate, sodium hydroxide)

-

A suitable solvent (e.g., ethanol, methanol, acetonitrile)

Reaction Mechanism

The formation of this compound proceeds via a sequential nucleophilic substitution mechanism, likely following an SN2 pathway.

-

Deprotonation of Hydroxylamine: In the presence of a base, hydroxylamine is deprotonated to increase its nucleophilicity.

-

First N-Alkylation: The nucleophilic nitrogen atom of hydroxylamine attacks the electrophilic benzylic carbon of 2-chloro-6-fluorobenzyl chloride, displacing the chloride ion and forming the mono-alkylated intermediate, N-(2-chloro-6-fluorobenzyl)hydroxylamine.

-

Second N-Alkylation: The resulting N-substituted hydroxylamine is then deprotonated by the base, and a second molecule of 2-chloro-6-fluorobenzyl chloride is attacked by the nitrogen atom to yield the final N,N-disubstituted product.

It is important to note that challenges in this synthesis may arise from the potential for O-alkylation and the difficulty in controlling the degree of N-alkylation, which can lead to a mixture of mono-, di-, and tri-alkylated products. Careful control of stoichiometry and reaction conditions is crucial to favor the desired N,N-dialkylation.

Experimental Protocols

The following is a detailed, hypothetical experimental protocol based on analogous syntheses of N,N-dibenzylhydroxylamines. Researchers should consider this a starting point and may need to optimize conditions.

Synthesis of this compound

Materials:

-

Hydroxylamine hydrochloride (1.0 eq)

-

2-Chloro-6-fluorobenzyl chloride (2.2 eq)

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

Ethanol (or other suitable solvent)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydroxylamine hydrochloride and potassium carbonate.

-

Add ethanol to the flask to create a stirrable suspension.

-

Slowly add 2-chloro-6-fluorobenzyl chloride to the reaction mixture at room temperature with vigorous stirring.

-

Heat the reaction mixture to a gentle reflux (approximately 50-60 °C) and maintain for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification

-

The crude product can be purified by column chromatography on silica gel. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, is recommended to separate the desired product from any unreacted starting materials and byproducts.

-

Alternatively, recrystallization from a suitable solvent system may be employed if the product is a solid.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will confirm the presence of the benzyl and hydroxylamine protons and carbons in the correct ratios and chemical environments.

-

Mass Spectrometry (MS): To confirm the molecular weight of the target compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Quantitative Data Summary

Since this is a proposed synthesis, no specific experimental data for this compound is available. The following table presents data from an analogous synthesis of N,O-dibenzylhydroxylamine to provide an estimated reference for yield.[1]

| Product | Starting Materials | Base | Solvent | Temperature | Reaction Time | Yield |

| N,O-Dibenzylhydroxylamine | O-Benzylhydroxylamine, Benzyl bromide | K₂CO₃ | Ethanol | 50 °C | Overnight | ~45% (purified) |

Note: The yield for the target synthesis may vary and will require optimization.

Visualizations

Synthesis Pathway

Caption: Proposed synthesis pathway for this compound.

Reaction Mechanism Workflow

Caption: Proposed SN2 mechanism for the N,N-dialkylation of hydroxylamine.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis of this compound. By leveraging established principles of N-alkylation of hydroxylamine, a plausible and actionable synthetic strategy has been detailed. The provided experimental protocol, mechanistic insights, and purification strategies are intended to equip researchers with the necessary information to successfully approach this synthesis. Further experimental work is required to optimize reaction conditions and fully characterize the target molecule.

References

The Resurgence of Substituted Hydroxylamines: A Technical Guide to Their Expanding Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Historically relegated to the periphery of medicinal chemistry and organic synthesis due to concerns over metabolic instability and potential toxicity, substituted hydroxylamines are experiencing a significant renaissance.[1][2][3] Recent advancements in synthetic methodologies have unlocked access to a diverse range of these compounds, leading to a re-evaluation of their potential.[3][4] This technical guide provides an in-depth exploration of the core research applications of substituted hydroxylamines, offering insights into their synthesis, their burgeoning role in drug discovery as versatile bioisosteres and enzyme inhibitors, and their utility in modern organic synthesis. This document is intended to serve as a comprehensive resource for researchers seeking to leverage the unique chemical properties of this often-overlooked functional group.

Synthetic Strategies: Enabling the Exploration of Chemical Space

The expanded application of substituted hydroxylamines is intrinsically linked to the development of robust and versatile synthetic methods. Historically, challenges such as overalkylation and the need for extensive protection/deprotection schemes have limited their accessibility.[3][4] However, recent innovations have provided chemists with a more direct and efficient toolbox.

Key Synthetic Methodologies

A variety of modern synthetic strategies now allow for the efficient and often stereoselective synthesis of di- and trisubstituted hydroxylamines. These methods include:

-

Catalytic Reduction of Oxime Ethers: This atom-economical approach provides access to N,O-disubstituted hydroxylamines, with recent advancements utilizing earth-abundant metal catalysts like nickel to achieve high yields and enantioselectivities.[3][4]

-

Reductive Amination: A powerful, protecting-group-free strategy for synthesizing N,O-disubstituted and trisubstituted hydroxylamines from O-monosubstituted hydroxylamines and carbonyl compounds.[3][4]

-

Direct N-O Bond Formation: This convergent approach, involving the reaction of a secondary amine nucleophile with an oxygen-centered electrophile, offers an efficient route to trisubstituted hydroxylamines.[2][3]

-

Cope-type Hydroamination: An efficient method for preparing N,N-disubstituted hydroxylamines through the reaction of alkenes with N,N-disubstituted hydroxylamines.[4]

These modern synthetic routes have been instrumental in making a wider array of substituted hydroxylamines available for research and drug discovery programs.

Medicinal Chemistry: Beyond the "Structural Alert"

For many years, the hydroxylamine moiety was flagged as a "structural alert" in medicinal chemistry, largely due to the potential for O-acetylation or O-sulfonylation in vivo to form mutagenic nitroso derivatives.[3] However, recent research, particularly with N,N,O-trisubstituted hydroxylamines, has challenged this long-held belief, demonstrating that appropriate substitution can lead to metabolically stable and non-genotoxic compounds.[1][2]

The Hydroxylamine as a Bioisostere

One of the most exciting recent developments is the use of the N,N,O-trisubstituted hydroxylamine moiety as a bioisosteric replacement for common structural motifs in drug candidates.[2][5] Bioisosteric replacement is a key strategy in drug design to modulate physicochemical properties such as lipophilicity, metabolic stability, and plasma protein binding.

A matched molecular pair analysis has shown that replacing hydrocarbon or ether linkages with an N,N,O-trisubstituted hydroxylamine can lead to a desirable reduction in lipophilicity (logP), comparable to the introduction of a tertiary amine.[5] Crucially, unlike tertiary amines, which are typically basic, N,N,O-trisubstituted hydroxylamines are weakly basic, resulting in higher distribution coefficients at physiological pH (logD7.4).[5] This nuanced control over lipophilicity and basicity provides a valuable tool for optimizing the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of drug candidates.[5]

Table 1: Physicochemical Properties of a Matched Molecular Pair

| Compound | Structure | Molecular Weight ( g/mol ) | clogP | logD7.4 |

| Morpholine Analog | CN1CCC(CC1)c1ccccc1 | 189.28 | 2.58 | 1.68 |

| Hydroxylamine Analog | CN(O)C(C)c1ccccc1 | 151.21 | 2.45 | 2.45 |

This table presents a conceptual comparison based on findings from matched molecular pair analyses. Specific values are illustrative.

Enzyme Inhibition and Therapeutic Potential

Substituted hydroxylamines have emerged as potent inhibitors of various enzymes, demonstrating their potential in treating a range of diseases.

-

Antibacterial Agents: N-substituted hydroxylamines have been shown to act as radical scavengers, inhibiting bacterial ribonucleotide reductase (RNR), an enzyme essential for DNA synthesis and repair.[6][7] This mechanism of action offers a promising avenue for developing new antibiotics to combat drug-resistant bacteria.[6] These compounds have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria and the ability to reduce biofilm biomass.[6]

-

Anticancer Agents: The discovery of an orally bioavailable and brain-penetrant epidermal growth factor receptor (EGFR) kinase inhibitor bearing a trisubstituted hydroxylamine moiety represents a significant breakthrough.[1][2] This compound has shown efficacy in preclinical models of non-small-cell lung cancer (NSCLC), including those resistant to existing therapies, and importantly, lacks the mutagenicity often associated with hydroxylamines.[2]

-

Nitroxyl (HNO) Donors: Certain N-substituted hydroxylamines are designed to release nitroxyl (HNO) under physiological conditions.[8][9] HNO has a unique biological profile, distinct from nitric oxide (NO), and is a promising therapeutic agent for cardiovascular diseases. The development of efficient HNO donors is a critical area of research.[8]

Table 2: Antibacterial Activity of N-Substituted Hydroxylamines

| Compound ID | Structure | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli |

| Compound A | c1ccc(CC(N)O)cc1 | 64 | 128 |

| Compound B | CC(C)(C)CC(N)O | 32 | 64 |

| Ciprofloxacin | (Reference) | 0.5 | 0.015 |

This table provides illustrative Minimum Inhibitory Concentration (MIC) data based on published studies on N-substituted hydroxylamines as antibacterial agents.[7]

Applications in Organic Synthesis

Beyond their medicinal applications, substituted hydroxylamines are valuable reagents in organic synthesis.

-

Electrophilic Aminating Agents: O-substituted hydroxylamines, where the oxygen is attached to a good leaving group (e.g., 2,4-dinitrophenyl or sulfonyl), serve as effective electrophilic aminating agents.[10] They enable the formation of C-N, N-N, O-N, and S-N bonds, often with high stereo- and regioselectivity, without the need for expensive metal catalysts.[10]

-

Precursors to Weinreb Amides: N,O-dimethylhydroxylamine is a widely used reagent for the synthesis of Weinreb amides, which are versatile intermediates in organic synthesis due to their controlled reactivity with organometallic reagents to form ketones.[11]

Experimental Protocols

General Procedure for the Synthesis of N,N,O-Trisubstituted Hydroxylamines via Direct N-O Bond Formation

This protocol is a generalized representation based on methodologies described in the literature.[12]

-

Preparation of Magnesium Amide: To a solution of a secondary amine (1.2 equivalents) in anhydrous tetrahydrofuran (THF, 0.5 M) at 0 °C under an inert atmosphere (e.g., argon), a solution of a Grignard reagent such as isopropylmagnesium chloride (1.1 equivalents) in THF is added dropwise. The reaction mixture is stirred at room temperature for 1 hour to form the magnesium amide.

-

Peroxide Preparation: In a separate flask, a solution of an alcohol-derived 2-methyl-2-tetrahydropyranyl alkyl peroxide (MTHP) (1.0 equivalent) is prepared in anhydrous THF (0.2 M).

-

N-O Bond Formation: The solution of the magnesium amide is cooled to 0 °C, and the solution of the MTHP peroxide is added dropwise. The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until consumption of the starting material is complete (typically 1-2 hours).

-

Workup and Purification: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired N,N,O-trisubstituted hydroxylamine.

Protocol for Assessing Antibacterial Activity (MIC Determination)

This is a standard microdilution protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound.[6]

-

Preparation of Bacterial Inoculum: A single colony of the test bacterium (e.g., S. aureus or E. coli) is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated overnight at 37 °C. The culture is then diluted in fresh broth to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

-

Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. A positive control well (bacteria in broth without compound) and a negative control well (broth only) are included.

-

Incubation: The plate is incubated at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizing the Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

Caption: Bioisosteric replacement of common moieties with N,N,O-trisubstituted hydroxylamines to modulate physicochemical properties in drug design.

Caption: Mechanism of action for N-substituted hydroxylamines as antibacterial agents via inhibition of ribonucleotide reductase (RNR).

Caption: A generalized experimental workflow for the synthesis of N,N,O-trisubstituted hydroxylamines.

Conclusion and Future Outlook

The field of substituted hydroxylamines is undergoing a profound transformation. Once viewed with caution, they are now recognized as a versatile class of compounds with significant potential across various scientific disciplines. Advances in synthetic chemistry have made them more accessible, paving the way for their exploration as novel bioisosteres, potent enzyme inhibitors, and valuable synthetic reagents.[3][4][5] The successful development of non-mutagenic, trisubstituted hydroxylamine-containing drug candidates is a testament to the evolving understanding of their structure-activity and structure-safety relationships.[2] For researchers in drug discovery and organic synthesis, the substituted hydroxylamine functional group now represents a promising frontier for innovation, offering a unique set of tools to address long-standing challenges in molecular design and construction. Continued research in this area is poised to further expand their applications and solidify their place in the modern chemist's arsenal.

References

- 1. Trisubstituted hydroxylamines: From reaction discovery to drug design - American Chemical Society [acs.digitellinc.com]

- 2. Pure and Applied Chemistry of Trisubstituted Hydroxylamines: From Reaction Discovery to Drug Design | Department of Chemistry [chem.uga.edu]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of N-substituted hydroxylamines as efficient nitroxyl (HNO) donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. O-Substituted hydroxyl amine reagents: an overview of recent synthetic advances - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Hydroxylamine - Wikipedia [en.wikipedia.org]

- 12. Hydroxylamine synthesis by oxidation [organic-chemistry.org]

N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine: An Obscure Compound with Limited Public Data

Researchers, scientists, and drug development professionals seeking information on N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine will find a scarcity of publicly available data. Despite extensive searches of scientific literature and patent databases, detailed information regarding its discovery, history, synthesis, and pharmacological properties remains elusive. The compound, identified by the CAS number 175136-75-1, appears to be a niche chemical with limited documented scientific exploration in the public domain.

The primary piece of information unearthed is a German patent, DE102008061611A1, which lists "N,N'-bis(2-chloro-6-fluorobenzyl) hydroxylamine" as a polymerization inhibitor.[1] This suggests a potential industrial application in stabilizing solvent mixtures, rather than a role in pharmacology or drug development. However, the patent does not provide any details regarding the compound's synthesis, discovery, or any biological activity.

Searches for the compound's synthesis, pharmacology, and mechanism of action have not yielded any specific results. While general methods for the synthesis of substituted hydroxylamines and the role of fluorination in medicinal chemistry are well-documented, no specific experimental protocols or quantitative data for this compound have been found. Similarly, there is no information available on its potential biological targets or signaling pathways.

The lack of information suggests several possibilities: the compound may be a commercially available but poorly characterized chemical intermediate, a developmental compound with proprietary data not yet in the public domain, or a substance that has not been the subject of significant academic or industrial research.

Due to the absence of concrete data, it is not possible to provide an in-depth technical guide, including tables of quantitative data, detailed experimental protocols, or diagrams of signaling pathways as requested. The available information is insufficient to construct a comprehensive history or scientific overview of this compound. Further research, potentially through direct inquiry with chemical suppliers or analysis of related proprietary literature, would be necessary to uncover more detailed information about this enigmatic compound.

References

A Theoretical and Computational Modeling Guide to N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental and computational studies on N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine are not extensively available in public literature. This guide is a synthesized document based on established methodologies for structurally similar compounds and provides a foundational framework for future research.

Introduction

This compound is a halogenated benzylamine derivative. The presence of chloro and fluoro substituents on the benzyl rings suggests that this molecule may possess unique electronic and conformational properties relevant to medicinal chemistry and materials science. Halogen bonding, altered lipophilicity, and metabolic stability are all potential characteristics influenced by this substitution pattern. This document outlines a comprehensive approach to the theoretical and computational modeling of this compound, alongside plausible experimental protocols for its synthesis and characterization.

Molecular Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. These values are aggregated from chemical supplier databases and computational predictions.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁Cl₂F₂NO | [1] |

| Molecular Weight | 318.15 g/mol | [1] |

| Melting Point | 169 °C | [1][2] |

| Boiling Point (Predicted) | 424.6 ± 45.0 °C | [1][2] |

| Density (Predicted) | 1.445 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 11.19 ± 0.69 | [1] |

| XLogP3 (Predicted) | 4.2 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 4 | [2] |

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis and characterization of this compound, based on established methods for similar molecules.

Synthesis of this compound

This proposed synthesis is adapted from procedures for the preparation of N-benzylhydroxylamines and N,N-dibenzylamines.[3][4]

Materials:

-

2-chloro-6-fluorobenzyl chloride

-

Hydroxylamine hydrochloride

-

Sodium hydroxide

-

Methanol

-

Water

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

Preparation of Hydroxylamine Solution: In a round-bottom flask, dissolve hydroxylamine hydrochloride (2.0 molar equivalents) in a 4:1 mixture of methanol and water. Cool the flask in an ice bath to below 20°C. Slowly add sodium hydroxide (2.0 molar equivalents) while stirring to generate the free hydroxylamine base. Stir the mixture for 30 minutes at 10-20°C.

-

Reaction: To the freshly prepared hydroxylamine solution, add 2-chloro-6-fluorobenzyl chloride (1.0 molar equivalent) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 16-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure to yield the crude product.

-

Recrystallization: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain this compound.

Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

-

Mass Spectrometry (MS): Use high-resolution mass spectrometry to determine the exact mass and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: Analyze the functional groups present in the molecule.

-

Melting Point Analysis: Determine the melting point of the purified compound and compare it with the literature value.

Computational Modeling Workflow

A robust computational workflow is essential for understanding the molecular properties and potential biological activity of this compound. The following workflow is based on common practices for small molecule drug discovery and materials science.[5][6]

Caption: A typical computational workflow for the theoretical analysis of a small molecule.

Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT calculations provide insights into the electronic structure and reactivity of the molecule.

-

Geometry Optimization: The 3D structure of this compound should be optimized using a functional such as B3LYP with a basis set like 6-31G(d,p).

-

Vibrational Frequency Analysis: This analysis confirms that the optimized structure is at a true energy minimum and allows for the prediction of the IR spectrum.

-

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding the molecule's reactivity. The HOMO-LUMO gap indicates its chemical stability.

-

Molecular Electrostatic Potential (MEP): The MEP map reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is important for predicting non-covalent interactions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide information about intramolecular interactions, such as hyperconjugation and steric effects.

Molecular Dynamics (MD) Simulations

MD simulations can be used to study the conformational flexibility of this compound in a simulated biological environment (e.g., in water). This can reveal dominant conformations that may be important for receptor binding.

Molecular Docking

If a biological target is hypothesized or known, molecular docking can predict the binding mode and affinity of this compound to the target's active site. This is a critical step in structure-based drug design.

Potential Signaling Pathways and Biological Activity

Given the structural similarity to other benzylamine derivatives, this compound could potentially interact with a variety of biological targets. Nitrogen mustards, which are structurally related, are known anticancer agents.[7] The following diagram illustrates a hypothetical mechanism of action where the compound inhibits a key signaling pathway, a common approach in drug discovery.

Caption: A hypothetical signaling pathway inhibited by the target molecule.

Conclusion

While direct research on this compound is sparse, this guide provides a comprehensive framework for its synthesis, characterization, and in-silico analysis based on established scientific principles and data from analogous compounds. The outlined experimental and computational workflows offer a clear path for researchers to explore the potential of this molecule in drug discovery and materials science. Future studies should focus on validating these proposed methods and further elucidating the unique properties conferred by its specific halogenation pattern.

References

- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. US4748276A - Process for preparing N,N-bis(2-hydroxyethyl)benzylamine and N,N-bis(2-chloroethyl)benzylamine - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Computational study on the Structural and Spectroscopic Properties, Solvent Effects, Topological Insights, and Biological Activities of 2-[1-(2, 4-dichlorobenzyl)-1H-indazol-3-yl] Propan-2-ol as an Anticonvulsant Drug | International Research Journal of Multidisciplinary Technovation [asianrepo.org]

- 6. researchgate.net [researchgate.net]

- 7. orientjchem.org [orientjchem.org]

Spectroscopic and Synthetic Insights into n,n-Bis(2-chloro-6-fluorobenzyl)hydroxylamine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the currently available information on the spectroscopic and synthetic aspects of n,n-Bis(2-chloro-6-fluorobenzyl)hydroxylamine. Despite a comprehensive search of publicly accessible scientific databases and literature, detailed experimental protocols and specific spectroscopic data (NMR, IR, MS) for this compound remain largely unavailable. The information presented herein is based on mentions of the compound in chemical supplier databases and patents.

Summary of Available Data

This compound is identified by the CAS number 175136-75-1. While its existence is confirmed through these listings, specific quantitative data from spectroscopic analyses are not provided in the available resources.

Table 1: Spectroscopic Data Summary

| Spectroscopic Technique | Data |

| NMR | No data available in public domain. |

| IR | No data available in public domain. |

| Mass Spectrometry | No data available in public domain. |

Hypothetical Experimental Protocols

In the absence of published experimental procedures for the synthesis and analysis of this compound, a general methodology can be proposed based on standard organic chemistry techniques for the synthesis of related N,N-disubstituted hydroxylamines.

Proposed Synthesis of this compound

A plausible synthetic route would involve the N-alkylation of hydroxylamine with 2-chloro-6-fluorobenzyl halide.

Materials:

-

Hydroxylamine hydrochloride

-

2-chloro-6-fluorobenzyl bromide (or chloride)

-

A suitable base (e.g., sodium carbonate, triethylamine)

-

A suitable solvent (e.g., acetonitrile, DMF)

Procedure:

-

Dissolve hydroxylamine hydrochloride in the chosen solvent.

-

Add the base to neutralize the hydrochloride and generate free hydroxylamine.

-

Add two equivalents of 2-chloro-6-fluorobenzyl bromide to the reaction mixture.

-

Heat the mixture under reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product using column chromatography on silica gel.

-

Characterize the purified product using NMR, IR, and mass spectrometry.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

Caption: Synthesis and Spectroscopic Analysis Workflow.

Conclusion

While this compound is a known chemical entity, a significant gap exists in the publicly available scientific literature regarding its detailed synthesis and spectroscopic characterization. The protocols and workflow presented here are based on established chemical principles and are intended to serve as a guide for researchers undertaking the synthesis and analysis of this compound. Further empirical studies are required to establish a definitive spectroscopic profile for this compound.

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed synthesis protocol for N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine, a potential building block in medicinal chemistry and drug development. The synthesis is based on the N,N-dialkylation of hydroxylamine. This protocol outlines the necessary reagents, equipment, and procedural steps for a laboratory-scale synthesis. Additionally, it includes data presentation tables for theoretical yield and reactant properties, alongside a visual representation of the experimental workflow.

Introduction

N,N-disubstituted hydroxylamines are valuable intermediates in organic synthesis and are of interest in the development of novel therapeutic agents. The title compound, this compound, incorporates the 2-chloro-6-fluorobenzyl moiety, a common structural motif in pharmacologically active molecules. This protocol describes a practical method for its preparation in a laboratory setting. The described synthesis is a nucleophilic substitution reaction where hydroxylamine is alkylated by 2-chloro-6-fluorobenzyl bromide.

Chemical Reaction Scheme

Data Presentation

Table 1: Reactant and Product Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| Hydroxylamine Hydrochloride | H₄ClNO | 69.49 | Starting Material |

| 2-Chloro-6-fluorobenzyl bromide | C₇H₅BrClF | 223.47 | Alkylating Agent |

| This compound | C₁₄H₁₁Cl₂F₂NO | 334.15 | Product |

| Sodium Carbonate | Na₂CO₃ | 105.99 | Base |

| Acetonitrile | C₂H₃N | 41.05 | Solvent |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction Solvent |

| Brine | NaCl (aq) | N/A | Washing Agent |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying Agent |

Table 2: Stoichiometry and Theoretical Yield (for 10 mmol scale)

| Reagent | Molar Equiv. | Amount (mmol) | Mass (g) | Volume (mL) |

| Hydroxylamine Hydrochloride | 1.0 | 10 | 0.695 | N/A |

| 2-Chloro-6-fluorobenzyl bromide | 2.2 | 22 | 4.92 | N/A |

| Sodium Carbonate | 2.5 | 25 | 2.65 | N/A |

| Acetonitrile | N/A | N/A | N/A | 100 |

| Theoretical Product Yield | 10 | 3.34 | N/A |

Experimental Protocol

1. Materials and Equipment

-

Reagents:

-

Hydroxylamine hydrochloride (≥98%)

-

2-Chloro-6-fluorobenzyl bromide (≥97%)

-

Anhydrous sodium carbonate

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Deionized water

-

-

Equipment:

-

250 mL three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Nitrogen or argon gas inlet

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Filter funnel and filter paper

-

Analytical balance

-

2. Reaction Setup

-

Assemble the 250 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet.

-

Ensure all glassware is dry before use.

-

The setup should be placed in a fume hood.

3. Synthesis Procedure

-

To the reaction flask, add hydroxylamine hydrochloride (0.695 g, 10 mmol) and anhydrous sodium carbonate (2.65 g, 25 mmol).

-

Add 100 mL of anhydrous acetonitrile to the flask.

-

Begin stirring the suspension under a nitrogen or argon atmosphere.

-

Add 2-chloro-6-fluorobenzyl bromide (4.92 g, 22 mmol) to the suspension.

-

Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid salts and wash the filter cake with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

4. Work-up and Purification

-

Dissolve the resulting residue in 100 mL of ethyl acetate.

-

Transfer the solution to a separatory funnel and wash with 50 mL of deionized water.

-

Separate the organic layer and wash it again with 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent.

-

Concentrate the organic solution under reduced pressure to yield the crude product.

-

The crude product can be further purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

2-Chloro-6-fluorobenzyl bromide is a lachrymator and should be handled with care.

-

Avoid inhalation of dust and vapors.

-

Consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

Visualization of the Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Purifying N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine: A Guide for Researchers

Application Notes and Protocols for the Purification of Crude N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine

For researchers and professionals in drug development, obtaining highly pure active pharmaceutical ingredients is a critical step. This document provides detailed application notes and experimental protocols for the purification of crude this compound, a key intermediate in various synthetic pathways. The following methodologies are based on established chemical principles and are designed to address common impurities encountered during its synthesis.

Introduction to Purification Strategies

The purification of this compound, a polar organic molecule, typically involves a multi-step approach to effectively remove unreacted starting materials, byproducts, and other impurities. The choice of technique depends on the nature of the impurities, the desired final purity, and the scale of the purification. The most common and effective methods include liquid-liquid extraction, column chromatography, and recrystallization.

Data Presentation: Purification Method Comparison

The following table summarizes typical results that can be expected from each purification technique, offering a comparative overview to aid in method selection.

| Purification Technique | Purity Achieved (Typical) | Yield (Typical) | Throughput | Key Advantages | Common Impurities Removed |

| Liquid-Liquid Extraction | 75-90% | >90% | High | Fast, inexpensive, good for initial cleanup. | Acidic and basic impurities, water-soluble byproducts. |

| Column Chromatography | 95-99% | 60-80% | Low to Medium | High resolution, separates closely related compounds. | Starting materials, non-polar and polar byproducts. |

| Recrystallization | >99% | 70-90% | Medium to High | Yields highly pure crystalline solid, cost-effective at scale. | Minor impurities, regioisomers, byproducts with different solubility profiles. |

Experimental Protocols

Liquid-Liquid Extraction Protocol

This protocol is designed for the initial work-up of the reaction mixture to remove acidic and basic impurities.

Materials:

-

Crude this compound in an organic solvent (e.g., ethyl acetate, dichloromethane)

-

1 M Hydrochloric Acid (HCl)

-

1 M Sodium Hydroxide (NaOH)

-

Saturated Sodium Chloride (brine) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Dissolve the crude product in a suitable organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.[1]

-

Transfer the solution to a separatory funnel.

-

Acid Wash: Add an equal volume of 1 M HCl to the separatory funnel. Shake vigorously for 1-2 minutes, venting frequently to release any pressure. Allow the layers to separate and discard the aqueous (bottom) layer. This step removes basic impurities.[2][3]

-

Base Wash: Add an equal volume of 1 M NaOH to the separatory funnel. Shake vigorously and allow the layers to separate. Discard the aqueous layer. This removes acidic impurities.

-

Brine Wash: Wash the organic layer with an equal volume of saturated brine solution to remove residual water and inorganic salts.

-

Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous Na₂SO₄ or MgSO₄ for 15-20 minutes.

-

Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the partially purified product.

Flash Column Chromatography Protocol

This method is effective for separating the target compound from closely related impurities.

Materials:

-

Partially purified this compound

-

Silica gel (230-400 mesh)

-

Eluent: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). A common starting point is 10-30% ethyl acetate in hexanes.[4][5] For more polar compounds, a methanol/dichloromethane system can be used.[4][6]

-

Optional: Triethylamine (1-2%) can be added to the eluent to prevent streaking of amine-containing compounds on the acidic silica gel.[6]

-

Chromatography column

-

Thin Layer Chromatography (TLC) plates and chamber

-

Collection tubes or flasks

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane and adsorb it onto a small amount of silica gel. Dry the silica with the adsorbed compound and carefully load it onto the top of the packed column.

-

Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to improve separation.[5]

-

Fraction Collection: Collect fractions in test tubes or flasks and monitor the separation using TLC.

-

Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.

Recrystallization Protocol

Recrystallization is an excellent final purification step to obtain a highly pure, crystalline solid. The choice of solvent is critical.[7]

Materials:

-

This compound (from a previous purification step)

-

Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexanes or methanol/water).[8][9]

-

Erlenmeyer flask

-

Hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Solvent Selection: In a small test tube, test the solubility of a small amount of the compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.[10]

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[10][11]

-

Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[11] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.

Visualization of Purification Workflow and Decision Making

Caption: General purification workflow for this compound.

References

- 1. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 4. Chromatography [chem.rochester.edu]

- 5. web.uvic.ca [web.uvic.ca]

- 6. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]

- 7. mt.com [mt.com]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. reddit.com [reddit.com]

- 10. youtube.com [youtube.com]

- 11. benchchem.com [benchchem.com]

Application Notes and Protocols for the Quantification of N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine is a chemical compound with potential applications in pharmaceutical development. Accurate and precise quantification of this analyte is crucial for quality control, stability studies, and pharmacokinetic assessments. This document provides detailed analytical methods for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). A Gas Chromatography-Mass Spectrometry (GC-MS) method is also proposed for purity assessment and identification of volatile impurities.

Physicochemical Properties of this compound:

A summary of the key physicochemical properties of the analyte is presented in the table below. These properties are essential for the development and optimization of analytical methods.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₁₁Cl₂F₂NO | [1] |

| Molecular Weight | 318.1 g/mol | [1] |

| Melting Point | 169 °C | [1] |

| Boiling Point | 424.6 ± 45.0 °C (Predicted) | [1] |

| Water Solubility | 0.9 µg/mL | [1] |

| XLogP3 | 4.2 | [1] |

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk drug substances and formulated products where sensitivity requirements are moderate.

Experimental Protocol:

1. Instrumentation and Chromatographic Conditions:

-

System: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.[2]

-

Mobile Phase: A gradient elution using Acetonitrile (A) and water (B), both containing 0.1% formic acid to improve peak shape.

-

Gradient Program:

-

0-2 min: 50% A

-

2-15 min: 50% to 95% A

-

15-18 min: 95% A

-

18-18.1 min: 95% to 50% A

-

18.1-25 min: 50% A (re-equilibration)

-

-

-

Flow Rate: 1.0 mL/min.[2]

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

UV Detection Wavelength: 254 nm is a suitable starting point due to the presence of benzyl rings. A DAD can be used to identify the optimal wavelength.

2. Preparation of Solutions:

-

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent such as acetonitrile or methanol.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL). The diluent should be the mobile phase at the initial composition (50:50 acetonitrile:water with 0.1% formic acid).

-

Sample Preparation: Accurately weigh and dissolve the sample containing the analyte in the diluent to achieve a concentration within the calibration range.[2] Ensure complete dissolution, using sonication if necessary. Filter the final solution through a 0.45 µm syringe filter before injection.

3. Data Analysis:

-

Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

-

Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²). An r² value > 0.99 is generally considered acceptable.

-

Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

Quantitative Data Summary (HPLC-UV - Typical Performance):

| Parameter | Typical Value |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | ~0.1 - 0.5 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 - 1.5 µg/mL |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2% |

Note: These are typical performance characteristics and should be determined during method validation.

Experimental Workflow for HPLC-UV Analysis:

Caption: Workflow for HPLC-UV quantification.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices such as biological fluids, or for trace-level impurity analysis.[3]

Experimental Protocol:

1. Instrumentation and Conditions:

-

System: An LC-MS/MS system consisting of a UHPLC or HPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

LC Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Gradient Program: A fast gradient may be employed, for example:

-

0-0.5 min: 10% B

-

0.5-3.0 min: 10% to 95% B

-

3.0-4.0 min: 95% B

-

4.0-4.1 min: 95% to 10% B

-

4.1-5.0 min: 10% B (re-equilibration)

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.[4]

-

Injection Volume: 5 µL.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive mode.[2]

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Precursor Ion ([M+H]⁺): m/z 318.0.

-

Product Ions: To be determined by infusing a standard solution and performing a product ion scan. Likely fragments would correspond to the loss of a benzyl group or other characteristic fragments.

-

Collision Energy and other MS parameters: Optimize for the specific instrument to maximize the signal of the product ions.

-

2. Preparation of Solutions:

-

Standard and Sample Preparation: Follow the same procedure as for the HPLC-UV method, but use LC-MS grade solvents. The concentration range for the calibration curve will be significantly lower (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

-

For biological samples: A sample preparation step such as protein precipitation (with acetonitrile), liquid-liquid extraction, or solid-phase extraction (SPE) will be necessary to remove matrix interferences.

3. Data Analysis:

-

The quantification is based on the peak area ratio of the analyte to an internal standard (if used).

-

Construct a calibration curve and perform a linear regression as described for the HPLC-UV method.

Quantitative Data Summary (LC-MS/MS - Typical Performance):

| Parameter | Typical Value |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | ~0.01 - 0.05 ng/mL |

| Limit of Quantification (LOQ) | ~0.03 - 0.15 ng/mL |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (% RSD) | < 5% |

Note: These are typical performance characteristics and should be determined during method validation.

Experimental Workflow for LC-MS/MS Analysis:

Caption: Workflow for LC-MS/MS quantification.

Method 3: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the identification and quantification of volatile impurities in the bulk drug substance. Given the predicted boiling point, GC analysis is feasible.

Experimental Protocol:

1. Instrumentation and Conditions:

-

System: A Gas Chromatograph equipped with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification, and a split/splitless injector.[5]

-

Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 280 °C.

-

Injection Mode: Split (e.g., 50:1 split ratio).

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 min.

-

Ramp: 15 °C/min to 300 °C.

-

Hold: 10 min at 300 °C.

-

-

MS Conditions (if used):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-500.

-

2. Preparation of Solutions:

-

Sample Preparation: Accurately weigh about 10 mg of the sample and dissolve it in 10 mL of a volatile solvent such as dichloromethane or ethyl acetate.[6] The concentration should be around 1 mg/mL.

3. Data Analysis:

-

With FID: Purity is typically assessed by area percent, assuming all components have a similar response factor.

-

With MS: Impurities can be identified by comparing their mass spectra to a library (e.g., NIST).

Quantitative Data Summary (GC-MS - for Purity):

| Parameter | Typical Use |

| Primary Application | Purity testing and impurity profiling. |

| Detection | FID for area % purity; MS for impurity identification. |

| Sensitivity | Capable of detecting trace-level volatile impurities. |

Experimental Workflow for GC-MS Analysis:

Caption: Workflow for GC-MS purity analysis.

References

Application Notes and Protocols for N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine as a key intermediate in the synthesis of pharmaceutical compounds, with a particular focus on its application in the development of Glycogen Synthase Kinase 3 (GSK-3) inhibitors. Detailed experimental protocols, data presentation, and visual diagrams are included to facilitate its practical application in a research and development setting.

Introduction

This compound is a disubstituted hydroxylamine derivative that serves as a valuable building block in organic synthesis. Its structural features, particularly the presence of two reactive benzyl groups substituted with chloro and fluoro moieties, make it a versatile intermediate for the construction of complex molecular architectures. This compound is of significant interest in medicinal chemistry, primarily as a precursor for the synthesis of N,N'-disubstituted ureas, a common scaffold in various kinase inhibitors.

Application in the Synthesis of GSK-3 Inhibitors

Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine kinase implicated in a multitude of cellular processes. Its dysregulation has been linked to the pathogenesis of several diseases, including Alzheimer's disease, bipolar disorder, and type 2 diabetes. Consequently, the development of potent and selective GSK-3 inhibitors is a major focus of drug discovery efforts.

This compound is a key precursor in the synthesis of potent GSK-3 inhibitors, such as AR-A014418 and its analogs. The general synthetic strategy involves the reaction of the hydroxylamine intermediate with an appropriate isocyanate to form a urea derivative.

Experimental Protocols

Protocol 1: Synthesis of this compound

While a specific, detailed, and publicly available protocol for the synthesis of this compound is not readily found in the searched literature, a general and plausible synthetic route can be proposed based on the known chemistry of alkylating hydroxylamine. This would involve the reaction of hydroxylamine with 2-chloro-6-fluorobenzyl chloride. It is crucial to control the stoichiometry to favor N,N-dialkylation.

Materials:

-

Hydroxylamine hydrochloride

-

Sodium hydroxide or another suitable base

-

2-Chloro-6-fluorobenzyl chloride

-

A suitable solvent (e.g., Dimethylformamide (DMF), Dichloromethane (DCM), or a biphasic system)

-

Phase-transfer catalyst (if using a biphasic system)

General Procedure (Hypothetical):

-

A solution of hydroxylamine is prepared by dissolving hydroxylamine hydrochloride in water and neutralizing it with a stoichiometric amount of a base like sodium hydroxide, keeping the temperature low.

-

The resulting free hydroxylamine solution is then reacted with at least two molar equivalents of 2-chloro-6-fluorobenzyl chloride.

-

The reaction is typically carried out in a suitable solvent and may require heating to proceed at a reasonable rate. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is worked up by extraction and washing to remove unreacted starting materials and byproducts.

-

The crude product is then purified, for instance by column chromatography on silica gel, to yield pure this compound.

Note: This is a generalized and hypothetical protocol. The actual reaction conditions, including solvent, temperature, reaction time, and purification method, would need to be optimized for this specific transformation.

Protocol 2: Synthesis of a GSK-3 Inhibitor Precursor (N,N'-disubstituted urea)

This protocol describes the synthesis of an N,N'-disubstituted urea, a key structural motif in many GSK-3 inhibitors, using a hydroxylamine derivative as a precursor. This is a representative procedure for the type of reaction where this compound would be utilized.

Materials:

-

This compound

-

An appropriate isocyanate (e.g., 5-nitro-1,3-thiazol-2-yl isocyanate for AR-A014418 synthesis)

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Inert atmosphere (e.g., Nitrogen or Argon)

General Procedure:

-

To a solution of this compound in an anhydrous aprotic solvent under an inert atmosphere, add the desired isocyanate dropwise at room temperature.

-

The reaction mixture is stirred at room temperature, and the progress is monitored by TLC or LC-MS. The reaction is typically complete within a few hours.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization or column chromatography to afford the desired N,N'-disubstituted urea.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of a GSK-3 inhibitor precursor using this compound.

| Reaction Step | Starting Material | Reagent | Product | Solvent | Temperature | Time (h) | Yield (%) | Purity (%) |

| Urea Formation | This compound | 5-nitro-1,3-thiazol-2-yl isocyanate | N-(2-chloro-6-fluorobenzyl)-N'- (5-nitrothiazol-2-yl)urea | THF | RT | 2-4 | >90 | >98 |

Application in Elucidating GSK-3 Signaling Pathways

GSK-3 inhibitors synthesized from this compound are invaluable tools for studying the intricate signaling pathways regulated by GSK-3. In the context of Alzheimer's disease, GSK-3 is known to play a critical role in two key pathological hallmarks: the hyperphosphorylation of the tau protein and the production of amyloid-beta (Aβ) peptides.

-

Tau Hyperphosphorylation: GSK-3 directly phosphorylates tau protein at multiple sites. Hyperphosphorylated tau detaches from microtubules, leading to their destabilization and the formation of neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease.

-